2-bromo-4H,5H,6H,7H,8H-furo[3,2-c]azepin-4-one is a heterocyclic compound characterized by the presence of both a furan ring and an azepine ring. The compound is notable for its unique structure, which includes a bromine atom at the 2-position and a ketone group at the 4-position. Its chemical formula is and it has a molar mass of 230.06 g/mol. This compound is classified under heterocycles, which are cyclic compounds containing atoms of at least two different elements as members of its ring(s) .
The synthesis of 2-bromo-4H,5H,6H,7H,8H-furo[3,2-c]azepin-4-one typically involves cyclization reactions starting from suitable precursors. A common synthetic route includes the bromination of a furan derivative followed by cyclization with an azepine precursor.
The molecular structure of 2-bromo-4H,5H,6H,7H,8H-furo[3,2-c]azepin-4-one features:
2-bromo-4H,5H,6H,7H,8H-furo[3,2-c]azepin-4-one can participate in various chemical reactions:
The mechanism of action for 2-bromo-4H,5H,6H,7H,8H-furo[3,2-c]azepin-4-one largely depends on its biological applications. It may interact with various molecular targets such as enzymes or receptors within biological systems:
Research on its specific molecular targets and pathways is ongoing .
The compound exhibits the following physical characteristics:
Key chemical properties include:
Relevant data regarding its reactivity and stability under various conditions can guide its handling and application in research settings .
2-bromo-4H,5H,6H,7H,8H-furo[3,2-c]azepin-4-one has potential applications in scientific research due to its unique structural features:
Heterocyclic compounds represent a cornerstone of pharmaceutical development, constituting approximately 60% of top-selling U.S. FDA-approved drugs. These structures enable diverse intermolecular interactions—including hydrogen bonding, π-stacking, and hydrophobic forces—critical for target engagement. Oxygen and nitrogen-containing heterocycles, such as azepines and furans, exhibit enhanced solubility, bioavailability, and metabolic stability, making them indispensable in drug design. Within this chemical space, fused bicyclic systems like furo[3,2-c]azepinones have emerged as privileged scaffolds due to their balanced rigidity and flexibility, facilitating optimal binding with biological targets [2] [5].
The furo[3,2-c]azepin-4-one core combines a furan ring’s electron-rich properties with the azepinone’s conformational adaptability. This hybrid architecture mimics natural substrates while enabling synthetic diversification at multiple positions. Clinically, analogous seven-membered ring heterocycles feature prominently in therapeutics:
The scaffold’s planar furan moiety enables π-π stacking with aromatic residues in enzyme binding pockets, while the azepinone carbonyl acts as a hydrogen bond acceptor. This dual functionality enhances target affinity, particularly for kinases and GPCRs involved in oncology and CNS disorders. Recent studies highlight fused azepinones as inhibitors of tubulin polymerization (e.g., BNC105 analogues), disrupting microtubule assembly in cancer cells at IC₅₀ values of 1–3 μM [5].
Table 1: Bioactivity of Representative Furoazepinone Analogues
Compound | R1 | R2 | Tubulin IC₅₀ (μM) | Cancer Cell IC₅₀ (μM) |
---|---|---|---|---|
Unsubstituted core | H | H | 1.6 ± 0.2 | 55 ± 5 (MCF-7) |
3-Bromo derivative | Br | H | — | 495 ± 25 (MCF-7) |
2-Methyl-3-carbonyl | CH₃ | C(O)Ph | 3.0 ± 0.6 | 2.4 ± 2 (MCF-7) |
Bromine incorporation into heterocycles profoundly alters their physicochemical and pharmacological profiles. As a heavy halogen (atomic mass 79.9 Da), bromine enhances binding via:
Brominated drugs leverage these properties for target modulation:
In furoazepinones, bromination at the C3 position (adjacent to the fused furan) increases electrophilicity, facilitating nucleophilic attack by cysteine thiols or lysine amines in target proteins. Computational studies indicate a 10–20% increase in binding energy for brominated analogues versus non-halogenated counterparts against kinases like CDK2. Bromine’s electron-withdrawing nature also lowers the LUMO energy of the scaffold, enhancing reactivity in Michael addition pathways—a mechanism exploited in covalent inhibitor design [3] [5].
Table 2: Impact of Bromine on Molecular Descriptors of Furoazepinones
Descriptor | Non-Brominated | 3-Bromo Derivative | Effect |
---|---|---|---|
Molecular weight (Da) | 180.2 | 259.0 | +43.8% |
LogP | 0.10 | 0.25 | Increased lipophilicity |
Polar surface area (Ų) | 65 | 68 | Minimal change |
H-bond acceptors | 2 | 2 | Unaltered |
CAS No.: 5873-57-4
CAS No.: 359442-67-4
CAS No.: 36671-85-9
CAS No.: 11104-40-8
CAS No.: 4696-35-9
CAS No.: 203860-42-8